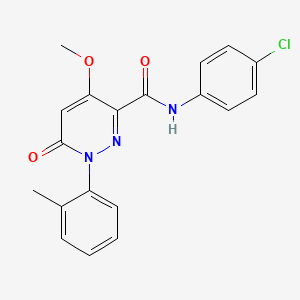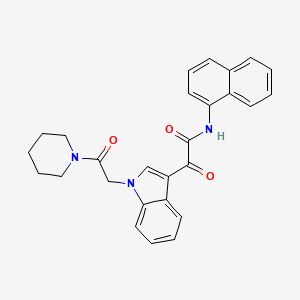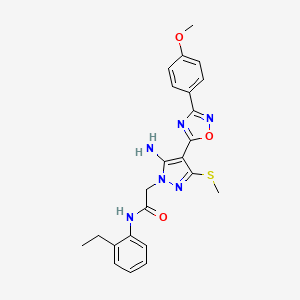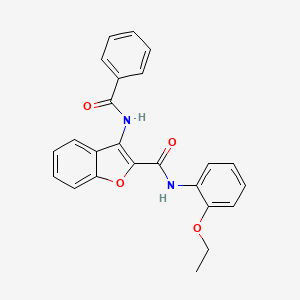
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime” is a chemical compound with the molecular formula C10H21N3O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results .Aplicaciones Científicas De Investigación
PET Imaging of MET Receptor
Compounds structurally related to "(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime" have been evaluated for in vivo imaging of mesenchymal-epithelial transition (MET) receptor through positron emission tomography (PET). This application is crucial for cancer diagnostics and monitoring the efficacy of MET-targeted therapies (Wu et al., 2010).
H+/K+-ATPase Inhibitory Activity
Oxime derivatives have been synthesized and characterized as potential anti-ulcer agents. These compounds exhibit significant H+/K+-ATPase inhibitory activity, suggesting their potential in the treatment of ulcer diseases (Jin et al., 2013).
Synthesis of 4H-Pyran Derivatives
Silica-bonded N-propylpiperazine sodium n-propionate has been used as a catalyst for the synthesis of 4H-pyran derivatives. This method highlights the role of related compounds in facilitating chemical reactions that produce heterocyclic compounds, which are important in pharmaceuticals (Niknam et al., 2013).
Antimicrobial Agents
Thiazolidinone derivatives, incorporating elements similar to "this compound," have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of these compounds in developing new treatments for infections (Patel et al., 2012).
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities have been developed as neurokinin-1 (NK1) receptor antagonists. Their solubility and efficacy in pre-clinical models suggest potential applications in treating conditions such as emesis and depression (Harrison et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime involves the conversion of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "To a solution of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal (1.0 g, 4.5 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (0.5 g, 7.2 mmol) and sodium hydroxide (0.3 g, 7.5 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime as a white solid (yield: 80%)." ] } | |
Número CAS |
1119452-80-0 |
Fórmula molecular |
C10H21N3O |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3 |
Clave InChI |
YRXNIQZGKXJUFH-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
SMILES canónico |
CC(C)(CN1CCN(CC1)C)C=NO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)
![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)



![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)

![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)